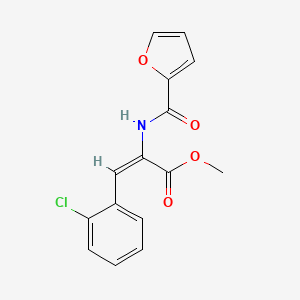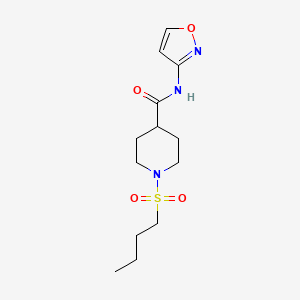![molecular formula C21H15ClO4S B5463034 4-chloro-2-[3-(2-thienyl)acryloyl]phenyl 2-methoxybenzoate](/img/structure/B5463034.png)
4-chloro-2-[3-(2-thienyl)acryloyl]phenyl 2-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-[3-(2-thienyl)acryloyl]phenyl 2-methoxybenzoate, also known as CTAP, is a chemical compound that has gained attention in scientific research due to its potential as a selective antagonist of the kappa opioid receptor. This receptor is involved in pain modulation, stress response, and addiction, making CTAP a promising candidate for the development of new drugs for these conditions. In
Mécanisme D'action
4-chloro-2-[3-(2-thienyl)acryloyl]phenyl 2-methoxybenzoate binds to the kappa opioid receptor and blocks its activation by endogenous ligands, such as dynorphin. This results in a decrease in the activity of the receptor, which in turn leads to a decrease in pain perception, stress response, and addiction-related behaviors. This compound has also been shown to have anti-inflammatory effects, possibly through the modulation of cytokine production.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of effects on the body, including a decrease in pain perception, stress response, and addiction-related behaviors. It has also been shown to have anti-inflammatory effects and to modulate cytokine production. In addition, this compound has been shown to have an effect on the immune system, possibly through the modulation of T cell activation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-2-[3-(2-thienyl)acryloyl]phenyl 2-methoxybenzoate in lab experiments is its high affinity and selectivity for the kappa opioid receptor. This makes it a useful tool for studying the role of this receptor in pain modulation, stress response, and addiction. However, one limitation of this compound is its potential for off-target effects, which could complicate the interpretation of results. It is also important to note that this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Orientations Futures
There are several future directions for research on 4-chloro-2-[3-(2-thienyl)acryloyl]phenyl 2-methoxybenzoate. One area of interest is the development of new drugs based on this compound that can selectively target the kappa opioid receptor for the treatment of pain, stress-related disorders, and addiction. Another area of interest is the study of this compound's effects on the immune system and its potential as an anti-inflammatory agent. Finally, more research is needed to determine the safety and efficacy of this compound in humans, which could lead to its use in clinical settings.
Conclusion:
This compound is a promising compound that has gained attention in scientific research due to its potential as a selective antagonist of the kappa opioid receptor. It has been shown to have a variety of effects on the body, including a decrease in pain perception, stress response, and addiction-related behaviors. This compound has also been shown to have anti-inflammatory effects and to modulate cytokine production. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on this compound, including the development of new drugs, the study of its effects on the immune system, and the determination of its safety and efficacy in humans.
Méthodes De Synthèse
4-chloro-2-[3-(2-thienyl)acryloyl]phenyl 2-methoxybenzoate can be synthesized by the reaction between 4-chloro-2-hydroxybenzoic acid and 2-methoxybenzoyl chloride, followed by the addition of 2-thiophenecarboxaldehyde and triethylamine. The resulting compound is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of piperidine. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
4-chloro-2-[3-(2-thienyl)acryloyl]phenyl 2-methoxybenzoate has been extensively studied for its potential as a selective antagonist of the kappa opioid receptor. This receptor is involved in the modulation of pain and stress response, as well as addiction. This compound has been shown to have a high affinity and selectivity for this receptor, making it a promising candidate for the development of new drugs for these conditions. This compound has also been studied for its potential as an anti-inflammatory agent and for its effects on the immune system.
Propriétés
IUPAC Name |
[4-chloro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClO4S/c1-25-19-7-3-2-6-16(19)21(24)26-20-11-8-14(22)13-17(20)18(23)10-9-15-5-4-12-27-15/h2-13H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCYSBZPHDAQAF-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3R*,3aR*,7aR*)-1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5462956.png)
![3-[2-(3-vinylphenyl)-1H-imidazol-1-yl]propan-1-ol](/img/structure/B5462957.png)
![1-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}butan-2-ol](/img/structure/B5462963.png)

![4-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B5462972.png)
![1-amino-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}cyclobutanecarboxamide](/img/structure/B5462980.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-[(5-methyl-3-pyridinyl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5462981.png)
![2-methyl-5-[4-(1-piperidinyl)-1-phthalazinyl]-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B5462987.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5463002.png)

![N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5463030.png)

![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5463046.png)
![1-(ethylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5463052.png)
